molecular formula C9H15NO3 B2564775 Methyl 3-tert-butyl-4,5-dihydro-1,2-oxazole-5-carboxylate CAS No. 128709-25-1

Methyl 3-tert-butyl-4,5-dihydro-1,2-oxazole-5-carboxylate

Cat. No.: B2564775
CAS No.: 128709-25-1
M. Wt: 185.223
InChI Key: HNQQGBGGDREVTM-UHFFFAOYSA-N
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Description

Methyl 3-tert-butyl-4,5-dihydro-1,2-oxazole-5-carboxylate is a heterocyclic compound that belongs to the oxazole family This compound is characterized by its unique structure, which includes a tert-butyl group and a methyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-tert-butyl-4,5-dihydro-1,2-oxazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of tert-butyl acetoacetate with hydroxylamine hydrochloride in the presence of a base, such as sodium acetate, to form the oxime intermediate. This intermediate is then cyclized to form the oxazole ring under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-tert-butyl-4,5-dihydro-1,2-oxazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxazole derivatives, while reduction can produce dihydro derivatives .

Scientific Research Applications

Methyl 3-tert-butyl-4,5-dihydro-1,2-oxazole-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-tert-butyl-4,5-dihydro-1,2-oxazole-5-carboxylate involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The tert-butyl and methyl ester groups can influence the compound’s binding affinity and specificity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-tert-butyl-4,5-dihydro-1,2-oxazole-4-carboxylate
  • Ethyl 3-tert-butyl-4,5-dihydro-1,2-oxazole-5-carboxylate
  • Methyl 3-tert-butyl-4,5-dihydro-1,2-thiazole-5-carboxylate

Uniqueness

Methyl 3-tert-butyl-4,5-dihydro-1,2-oxazole-5-carboxylate is unique due to its specific substitution pattern and functional groups. The presence of the tert-butyl group provides steric hindrance, which can influence the compound’s reactivity and selectivity in chemical reactions. The methyl ester group enhances the compound’s solubility and stability, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

methyl 3-tert-butyl-4,5-dihydro-1,2-oxazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c1-9(2,3)7-5-6(13-10-7)8(11)12-4/h6H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNQQGBGGDREVTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NOC(C1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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